3'-Bromo-biphenyl-4-ylamine
Description
Significance of Biphenylamine Architectures in Organic Chemistry
Biphenylamine frameworks are a cornerstone in the design and synthesis of functional organic molecules. researchgate.net The biphenyl (B1667301) moiety itself is a crucial structural unit in a wide array of compounds, serving as a foundational component for liquid crystals, agricultural products, and in drug synthesis. researchgate.net The introduction of an amine group to this structure creates biphenylamines, a class of compounds recognized for their electronic properties and synthetic versatility.
These architectures are particularly prominent in materials science research. Arylamine compounds, characterized by nitrogen atoms linked to aromatic systems, are widely studied for their capacity to transport positive charge carriers (holes) in organic electronic devices. This property makes them integral to the development of organic light-emitting diodes (OLEDs), contributing to next-generation display technologies and solid-state lighting. lookchem.com The thermal stability and charge-carrier mobility of biphenyl-based materials are key characteristics that make them suitable for these applications. royalsocietypublishing.org Beyond electronics, biphenylamines are also valuable precursors in the manufacturing of various dyes and polymers. solubilityofthings.com
Overview of Brominated Biphenylamines in Academic Inquiry
The strategic placement of a bromine atom onto the biphenylamine scaffold, as seen in 3'-Bromo-biphenyl-4-ylamine, significantly enhances its utility as a synthetic intermediate. lookchem.commusechem.com Brominated aromatic compounds are pivotal in modern organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom acts as a versatile handle, enabling a variety of powerful cross-coupling reactions. musechem.com
Prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are frequently employed to construct more complex molecular architectures. mdpi.com The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex, to form carbon-carbon bonds. google.com This makes brominated biphenylamines like this compound valuable building blocks for creating a diverse range of molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netmusechem.com
Research has also explored the biological activities of complex molecules derived from brominated biphenyls. For example, a synthesized derivative, 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, has been investigated for its leishmanicidal, trypanocidal, and antimycobacterial properties. nih.gov This highlights the role of the brominated biphenyl core as a starting point for developing potentially bioactive compounds. Furthermore, polybrominated biphenyls have historically been used as synthetic flame retardants. nih.gov
The synthesis of these compounds often requires careful optimization of reaction conditions, such as temperature, catalysts, and ligands, particularly when dealing with sterically hindered or electronically demanding substrates. smolecule.com
Chemical and Physical Properties
The properties of this compound and a related isomer are detailed below.
| Property | This compound | 4'-Bromo-1,1'-biphenyl-4-amine |
| CAS Number | 91394-64-8 chemsrc.com | 3365-82-0 lookchem.com |
| Molecular Formula | C₁₂H₁₀BrN sigmaaldrich.com | C₁₂H₁₀BrN lookchem.com |
| Molecular Weight | 248.12 g/mol sigmaaldrich.com | 248.122 g/mol lookchem.com |
| Melting Point | Not specified | 139-140°C lookchem.com |
| Boiling Point | Not specified | 357.8°C at 760 mmHg lookchem.com |
| Density | Not specified | 1.432 g/cm³ lookchem.com |
Interactive Data Table: Related Biphenylamine Derivatives
This table provides information on various biphenylamine derivatives, illustrating the structural diversity within this class of compounds.
| Compound Name | CAS Number | Molecular Formula | Key Application/Research Area |
| N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine | 1160294-93-8 lookchem.com | C₁₈H₁₄BrN lookchem.com | Intermediate for electroluminescent materials. lookchem.com |
| Bis(4-biphenylyl)amine | 102113-98-4 chemicalbook.com | C₂₄H₁₉N chemicalbook.com | Organic synthesis intermediate. chemicalbook.com |
| 3-Bromo-N-(4-bromophenyl)-[1,1'-biphenyl]-4-amine | N/A bldpharm.com | C₁₈H₁₃Br₂N | Research chemical. bldpharm.com |
| 3'-Chloro-5-fluoro-biphenyl-2-ylamine | Not specified | C₁₂H₉ClFN analis.com.my | Synthesized for chemical research. analis.com.my |
| Bisbiphenyl-4-yl-(4'-bromo-biphenyl-4-yl)-amine | 728039-63-2 echemi.com | C₃₆H₂₆BrN echemi.com | Research chemical. echemi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
4-(3-bromophenyl)aniline |
InChI |
InChI=1S/C12H10BrN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 |
InChI Key |
CISCEQDFKRTNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo Biphenyl 4 Ylamine and Its Derivatives
Established Synthetic Pathways to 3'-Bromo-biphenyl-4-ylamine
Established methodologies for synthesizing this compound primarily rely on robust and well-documented reactions such as cross-coupling strategies and the reduction of nitro-substituted precursors.
Cross-Coupling Strategies
Cross-coupling reactions are a cornerstone in the synthesis of biphenyl (B1667301) compounds, offering a versatile and efficient means to form carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for constructing biaryl systems. libretexts.org This reaction typically involves the coupling of an aryl halide with an organoborane, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, this can be approached by coupling a derivative of 4-amino-phenylboronic acid with a 3-bromo-halobenzene or, more commonly, by coupling a 4-aminophenyl derivative with 3-bromophenylboronic acid. researchgate.netsmolecule.com
A general protocol involves reacting an aryl halide with an arylboronic acid in a 1:2 molar ratio to ensure the complete conversion of the electrophilic partner. smolecule.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). researchgate.netsmolecule.com A variety of solvents can be employed, with mixtures like toluene/ethanol/water or dimethylformamide (DMF)/water being common. smolecule.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 4-Bromoaniline | 3-Fluorophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Toluene/Ethanol/Water | 73% | smolecule.com |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | Not Specified | Aqueous DMF | >99% | researchgate.net |
| 4-Bromobiphenyl | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ or (dppf)PdCl₂ | Potassium carbonate | Toluene or Ethanol | - |
This table is representative and specific conditions may vary.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org In the context of this compound synthesis, this method can be employed to introduce the amine group onto a pre-formed 3-bromobiphenyl (B57067) scaffold.
The reaction typically involves an aryl halide, an amine, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is critical, with sterically hindered phosphine ligands often providing the best results. researchgate.net The development of various generations of catalyst systems has expanded the applicability of this reaction to a wide range of amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org For instance, palladium-catalyzed amination of aryl halides with aqueous ammonia has been developed, offering a direct route to primary arylamines. researchgate.net
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction | Reference |
| Palladium Precatalyst | [Pd(allyl)Cl]₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.gov |
| Phosphine Ligand | Xantphos, t-BuXPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle | wikipedia.orgnih.gov |
| Base | Sodium t-butoxide, Potassium hydroxide | Activates the amine and facilitates reductive elimination | researchgate.netmdpi.com |
| Amine Source | Ammonia, Protected amines, Ammonium salts | Provides the nitrogen atom for the C-N bond | wikipedia.orgorganic-chemistry.orgresearchgate.net |
While direct application to this compound is not extensively detailed in the provided results, the methodology is a viable and powerful tool for the synthesis of its derivatives.
The Negishi cross-coupling reaction provides another versatile method for forming carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
For the synthesis of this compound, a Negishi coupling approach would typically involve the reaction of a 4-amino-phenylzinc halide with a 3-bromo-halobenzene, or a 3-bromophenylzinc halide with a 4-haloaniline derivative. uni-muenchen.de The organozinc reagents can be prepared in situ from the corresponding aryl halides. organic-chemistry.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance, though nickel catalysts are also effective. wikipedia.org The choice of ligand can significantly influence the reaction's efficiency. organic-chemistry.org
The Negishi coupling is a powerful tool for creating complex molecules and has been applied to the synthesis of various biphenyl derivatives. orgsyn.orgresearchgate.net Its compatibility with a wide range of functional groups makes it a valuable strategy in multistep syntheses. nih.gov
Reduction of Nitro-Substituted Biphenyl Precursors
A common and well-established method for the synthesis of arylamines is the reduction of the corresponding nitro compounds. masterorganicchemistry.com In the context of this compound, this involves the synthesis of a 3'-bromo-4-nitrobiphenyl precursor, followed by the reduction of the nitro group to an amine.
The 3'-bromo-4-nitrobiphenyl precursor can be synthesized via a Suzuki-Miyaura coupling reaction between a nitrophenylboronic acid and a bromohalobenzene or vice versa. google.com For example, reacting 3-nitro-4-fluorophenylboronic acid with 2,4-dichlorophenyl bromide under Suzuki conditions yields the corresponding nitrobiphenyl derivative.
Once the nitro-substituted biphenyl is obtained, the nitro group can be reduced to an amine using various reducing agents. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.comsmolecule.com Another widely used method is the reaction with metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com More recently, metal-free reduction methods using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) have been developed, offering a milder and more chemoselective alternative. doi.org
Table 3: Common Reagents for the Reduction of Nitroarenes
| Reagent | Conditions | Reference |
| H₂ / Pd, Pt, or Ni catalyst | Catalytic hydrogenation | masterorganicchemistry.com |
| Fe, Sn, or Zn / HCl | Metal in acid | masterorganicchemistry.com |
| B₂pin₂ / NaOH | Metal-free, in MeOH/H₂O at 50 °C | doi.org |
| SnCl₂ | pH-neutral conditions | masterorganicchemistry.com |
Direct Amination Approaches
Direct amination involves the introduction of an amino group onto an aromatic ring in a single step, often by reacting an aryl halide with an ammonia source. nih.govrsc.org This approach can be more atom-economical than multi-step sequences. Traditional nucleophilic aromatic substitution is often limited to aryl halides activated by electron-withdrawing groups. nih.govrsc.org However, the development of metal-catalyzed direct amination methods has significantly broadened the scope of this transformation. researchgate.net
Palladium and copper-based catalytic systems are commonly employed for the direct amination of aryl halides with ammonia or its surrogates. researchgate.netresearchgate.net For instance, a palladium catalyst with a specific phosphine ligand can facilitate the amination of aryl halides using ammonia as the nitrogen source. researchgate.net Copper-catalyzed methods, using catalysts like copper(I) iodide (CuI), have also been developed for the direct synthesis of primary arylamines from aryl halides using aqueous ammonia. researchgate.net
While direct amination of a 3-bromobiphenyl to selectively yield this compound presents regioselectivity challenges, these methods are valuable for the synthesis of aminobiphenyls in general. researchgate.net
Emerging and Sustainable Synthetic Protocols
Green Chemistry Approaches to Biphenylamine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules. mdpi.com These approaches prioritize the use of non-toxic solvents, renewable starting materials, and catalytic processes to minimize waste and energy consumption. mdpi.comresearchgate.net In the context of biphenylamine synthesis, a notable green method involves the use of catalysts derived from natural sources.
One innovative approach utilizes a water extract of onion peel ash (WEOPA) as a catalyst for the synthesis of 2-aminobiaryl derivatives. analis.com.my This method offers a metal-free and external base-free pathway, which is scientifically significant for minimizing toxic reagents and managing biological waste. analis.com.my The reaction proceeds by stirring anilines and arylhydrazines with the aqueous WEOPA catalyst at 80 °C. analis.com.my This sustainable method has been shown to be effective for producing various substituted aminobiaryls. analis.com.my
Table 1: Synthesis of Substituted 2-Aminobiaryls using WEOPA Catalyst analis.com.my
| Reactant 1 (Aniline Derivative) | Reactant 2 (Arylhydrazine Derivative) | Product |
|---|---|---|
| 5-Fluoroaniline | 3-Chlorophenylhydrazine | 3'-Chloro-5-fluoro-biphenyl-2-ylamine |
| 5-Fluoroaniline | 3-Bromophenylhydrazine | 3'-Bromo-5-fluoro-biphenyl-2-ylamine |
| 5-Fluoroaniline | 3-Fluorophenylhydrazine | 3',5-Difluoro-biphenyl-2-ylamine |
| 5-Ethylaniline | 3-Bromophenylhydrazine | 3'-Bromo-5-ethyl-biphenyl-2-ylamine |
This table illustrates the versatility of the water extract of onion peel ash (WEOPA) as a sustainable catalyst for synthesizing various aminobiaryl compounds.
Other green strategies in biphenyl synthesis include performing reactions in water or using solvent-free conditions, which are central tenets of modern organic synthesis. mdpi.comelsevier.es The development of such eco-friendly protocols is crucial from both an environmental and industrial perspective. acs.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and reduced side reactions compared to conventional heating methods. nih.gov This technology has been particularly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone for the construction of biaryl compounds. acs.orgmdpi.com
The synthesis of the biphenyl core of this compound is ideally suited for a microwave-assisted Suzuki coupling. This would typically involve the reaction of a bromoaniline derivative with a bromophenylboronic acid or vice versa. The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.gov Furthermore, these reactions can often be performed in environmentally benign solvents like water or ethanol-water mixtures, further enhancing their green credentials. acs.orgnih.gov
Research has demonstrated the successful synthesis of various biphenyl derivatives using microwave-assisted Suzuki coupling under various conditions. elsevier.esnih.gov For instance, a pyridine-pyrazole/Pd(II) complex has been shown to be an efficient catalyst for microwave-mediated Suzuki reactions in an ethanol/water co-solvent system, highlighting the advantages of rapid reaction times and the avoidance of anaerobic conditions. nih.gov
Table 2: Examples of Microwave-Assisted Suzuki Coupling for Biphenyl Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | EtOH/H₂O | 3 | 95 | nih.gov |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | DMF | 90 | 92 | elsevier.es |
| Bromo-furocoumarin | Various arylboronic acids | Pd(PPh₃)₄ | Water | - | High | mdpi.com |
This table presents data from various studies on microwave-assisted Suzuki reactions, demonstrating the efficiency and conditions used to form biphenyl structures.
The combination of microwave technology with phosphine-free catalytic systems represents a significant advance in modern, sustainable organic synthesis. elsevier.es
Regioselectivity and Stereoselectivity in this compound Synthesis
Achieving the desired substitution pattern (regioselectivity) is a critical challenge in the synthesis of multisubstituted aromatic compounds. Stereoselectivity, while not inherent to the structure of this compound itself, becomes important when synthesizing its chiral derivatives.
Regioselectivity in the synthesis of this compound via Suzuki coupling is determined by the specific reactants chosen. To obtain the target molecule, one would react 4-aminophenylboronic acid with 1-bromo-3-iodobenzene (B1265593) (or a similar dihalide), where the higher reactivity of iodine over bromine directs the coupling to the desired position. Alternatively, coupling 3-bromophenylboronic acid with a 4-haloaniline where the halogen is more reactive (e.g., iodine) would also yield the correct isomer.
Post-synthetic modification of a parent biphenylamine is another area where regioselectivity is crucial. For example, in the palladium-catalyzed C-H acylation of biaryl-2-amines, the position of the incoming acyl group is directed by the existing substituents. acs.org Studies on N-(biphenyl-2-yl)sulfonamides have shown that acylation occurs selectively at the C2′ position. acs.org When this position is blocked, functionalization can be directed to other sites on the ring. acs.org This demonstrates how directing groups can be used to control the regiochemical outcome of reactions on a pre-formed biphenylamine scaffold.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target compound, this compound, is achiral and does not exhibit atropisomerism (chirality arising from restricted rotation around a single bond) due to the lack of bulky ortho-substituents. Therefore, stereoselectivity is not a consideration in its direct synthesis.
However, the principles of stereoselective synthesis are highly relevant when considering the preparation of chiral derivatives of biphenylamines, which may have important applications. For instance, if chiral centers were introduced on the phenyl rings or if bulky groups were added at the ortho positions to create atropisomers, stereoselective methods would be necessary. Methodologies for the stereoselective synthesis of various classes of organic compounds, such as (E)-α-bromoacrylates and complex heterocycles, are well-established. umich.eduorganic-chemistry.org These often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. While not directly applied to the synthesis of the parent this compound, these advanced stereoselective strategies form a critical part of the synthetic chemist's toolkit for creating more complex, chiral molecules based on the biphenylamine framework.
Spectroscopic and Structural Elucidation of 3 Bromo Biphenyl 4 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 3'-Bromo-biphenyl-4-ylamine is expected to display signals corresponding to the distinct protons on its two phenyl rings. The spectrum would feature a set of signals for the 4-aminophenyl moiety and another set for the 3-bromophenyl group.
The protons on the aminophenyl ring are influenced by the electron-donating amine (-NH₂) group, which typically shifts the signals of ortho and para protons to a higher field (lower ppm). The protons on the bromophenyl ring are influenced by the electronegative bromine atom. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration escholarship.org.
For a closely related compound, 3-Bromobiphenyl (B57067), the proton signals for the brominated ring appear in the range of δ 7.22–7.70 ppm chemicalbook.com. For 3′-Methoxybiphenyl-4-yl Amine, the aromatic protons appear as a multiplet between δ 6.74-7.44 ppm, with the amine protons appearing as a broad singlet integrated with the aromatic region escholarship.org. Based on these analogues, the expected proton chemical shifts for this compound can be inferred.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2', H-4', H-5', H-6' | ~ 7.20 - 7.70 | Multiplet (m) |
| H-2, H-6 | ~ 7.30 - 7.50 | Doublet (d) |
| H-3, H-5 | ~ 6.70 - 6.90 | Doublet (d) |
| -NH₂ | Variable, broad | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected in the aromatic region, corresponding to each unique carbon atom.
The carbon atom directly attached to the bromine (C-3') would show a characteristic chemical shift. In similar structures like 3'-Bromo-5-fluoro-biphenyl-2-ylamine, the carbon signals are observed between δ 115-158 ppm analis.com.my. The carbon attached to the amino group (C-4) and the carbons ortho and para to it would be shielded (shifted upfield) due to the electron-donating nature of the nitrogen. Conversely, the carbon directly bonded to bromine (C-3') would be deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C | ~ 115 - 148 |
| C-NH₂ | ~ 145 - 148 |
| C-Br | ~ 122 - 124 |
| Quaternary C | ~ 128 - 143 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to confirm the molecular weight of synthesized compounds mauksmt.comamazonaws.com. For this compound (C₁₂H₁₀BrN), the expected molecular weight is approximately 248.12 g/mol . A key feature in the mass spectrum would be the presence of two major peaks for the molecular ion [M]⁺ and [M+2]⁺. These peaks would be of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) nih.gov. LC-MS is also valuable for assessing the purity of the compound footprintcreative.com.au.
Table 3: Predicted LC-MS Data for this compound
| Ion | Predicted m/z | Note |
| [M+H]⁺ (for ⁷⁹Br) | ~ 248.0 | Molecular ion peak |
| [M+H]⁺ (for ⁸¹Br) | ~ 250.0 | Isotope peak, ~1:1 ratio with M⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, providing definitive confirmation of its identity. For a related bromo-substituted biaryl amine, HRMS was used to confirm the calculated mass to within a very small margin of error okayama-u.ac.jp. This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions mdpi.com.
Table 4: Predicted HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass | Found Mass |
| C₁₂H₁₁BrN⁺ | [M+H]⁺ | 248.0075 | Expected to be within ±5 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features mdpi.com.
The most prominent features would be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. This is a characteristic signature for a primary amine escholarship.org. Other expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹), and the C-N stretching vibration. The C-Br stretch would appear in the fingerprint region of the spectrum, typically at a lower frequency.
Table 5: Predicted IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
| 500 - 650 | C-Br Stretch | Aryl Bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. chemsrc.com When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups with valence electrons of low excitation energy. chemsrc.com
For an organic molecule like this compound, the primary chromophore is the biphenyl (B1667301) system. The absorption of UV radiation in such systems is typically dominated by π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. chemsrc.com These transitions are characteristic of unsaturated systems like aromatic rings and generally result in strong absorption bands. The presence of the amino (-NH₂) group and the bromo (-Br) substituent on the biphenyl rings modifies the electronic properties and, consequently, the absorption spectrum. The lone pair of electrons on the nitrogen atom of the amino group can participate in n → π* transitions, though these are often much weaker than π → π* transitions. chemsrc.com
The biphenyl core allows for significant π-conjugation across the two phenyl rings. This extended conjugation typically shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) compared to a single benzene (B151609) ring. In related biphenyl amine structures, strong absorptions are often observed in the UV region. For example, a similar, more complex biphenyl amine derivative, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, exhibits absorption maxima at 267 nm and 331 nm in a CH₂Cl₂ solution. mdpi.comwiley-vch.de It is expected that this compound would show characteristic absorption bands in a similar region, corresponding to the π → π* transitions of its conjugated aromatic system.
Table 1: Illustrative UV-Vis Absorption Data for a Related Biphenyl Compound This data is for N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine and is provided for illustrative purposes only. mdpi.comwiley-vch.de
| Absorption Maximum (λmax) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| 267 nm | 17,850 | CH₂Cl₂ |
| 331 nm | 22,402 | CH₂Cl₂ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. The technique involves directing X-rays onto a single crystal of the material. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal lattice, yielding highly accurate information on bond lengths, bond angles, and torsional angles that define the molecule's conformation.
As no published crystal structure for this compound could be located, a detailed table of its crystallographic parameters cannot be provided. However, we can describe the key structural features that X-ray crystallography would reveal. The analysis would determine the dihedral angle between the two phenyl rings of the biphenyl moiety. This angle is a critical feature of biphenyl derivatives, as it is influenced by a balance between conjugative effects (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twisted conformation).
Furthermore, the analysis would confirm the specific bond lengths and angles, including the C-Br and C-N bond distances. In the solid state, the molecules would arrange themselves into a crystal lattice, and the analysis would reveal any intermolecular interactions, such as hydrogen bonds involving the amine group or halogen bonding involving the bromine atom, which stabilize the crystal packing. For example, in the crystal structure of a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the molecules form inversion dimers stabilized by various C-H···O and C-H···Br interactions as well as π-π stacking. researchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound.
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography This table lists the type of data that would be obtained from an X-ray crystallographic analysis of this compound, should one be performed.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings of the biphenyl core. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br). |
| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-N-H). |
| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, or π-π stacking in the crystal packing. |
Chemical Reactivity and Transformation Pathways of 3 Bromo Biphenyl 4 Ylamine
Reactivity at the Amine Functionality
The amine group in 3'-Bromo-biphenyl-4-ylamine is a key site for various chemical transformations, including nucleophilic substitutions, oxidative and reductive processes, and condensation reactions.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile. smolecule.com This nucleophilicity enables it to participate in substitution reactions with various electrophiles, such as alkyl halides, to introduce new functional groups. evitachem.com For instance, in related biphenyl (B1667301) amine structures, the amine group can be alkylated or arylated. The reactivity in these substitutions can be influenced by the electronic properties of the biphenyl system.
Oxidative Transformations
The amine functionality of biphenyl compounds can undergo oxidation. evitachem.com Electrochemical methods, for example, can be employed for the oxidative transformation of functional groups. researchgate.net These processes typically involve the removal of electrons from the amine, potentially leading to the formation of radical cations or other oxidized species. unipd.it The specific products of oxidation depend on the reaction conditions and the oxidizing agents used. In the broader context of aromatic amines, oxidation can lead to the formation of nitro compounds, azo compounds, or polymeric materials. researchgate.net
Reductive Transformations
While the primary amine in this compound is already in a reduced state, related nitrogen-containing functional groups on the biphenyl scaffold can be subjected to reduction. For example, if a nitro group were present on the biphenyl ring system, it could be reduced to an amine. evitachem.com This type of transformation is fundamental in the synthesis of many substituted biphenyl amines. Common reducing agents for such transformations include metals like iron in acidic media. evitachem.com
Condensation Reactions Leading to Imine Derivatives
The primary amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These imine derivatives are valuable intermediates in organic synthesis, allowing for further functionalization of the molecule.
Reactivity at the Bromine Substituent
The bromine atom on the biphenyl ring serves as an excellent leaving group in various cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactivity as a Leaving Group
The bromine atom of this compound is highly susceptible to displacement through transition-metal-catalyzed cross-coupling reactions. mdpi.comuni-muenchen.deresearchgate.net This reactivity is a cornerstone of modern synthetic chemistry, enabling the formation of new bonds at the bromine-substituted position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. uni-muenchen.de This methodology allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups in place of the bromine atom.
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. mdpi.com It allows for the reaction of the aryl bromide with an amine, leading to the synthesis of more complex diaryl or alkyl-aryl amines. mdpi.comresearchgate.net
Other Cross-Coupling Reactions: The bromine substituent can also participate in other cross-coupling reactions, such as the Negishi coupling (with organozinc reagents) and Kumada coupling (with Grignard reagents), further expanding the synthetic utility of this compound. uni-muenchen.de
The efficiency and outcome of these cross-coupling reactions are often dependent on the choice of catalyst, ligand, base, and solvent.
Table 1: Examples of Cross-Coupling Reactions Involving Bromo-Biphenyl Scaffolds
| Coupling Reaction | Catalyst/Reagents | Reactant Type | Product Type |
| Suzuki-Miyaura | Pd(OAc)₂, S-Phos, THF | Aryl bromide and Phenylboronic acid | Biaryl compound |
| Buchwald-Hartwig | Pd₂(dba)₃, t-Bu₃P, NaOtBu | Aryl bromide and Amine | Diaryl amine |
| Negishi | Pd(OAc)₂, S-Phos, THF | Aryl bromide and Organozinc reagent | Biaryl compound |
Reactivity of the Biphenyl Core
The biphenyl core of this compound consists of two phenyl rings linked by a single bond. The presence of the activating amino group on one ring and the deactivating bromo group on the other creates a highly polarized system, leading to distinct reactivity patterns for each ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome of such reactions on this compound is governed by the powerful directing effects of the amino and bromo substituents.
Activating and Directing Effects : The amino group (-NH₂) at the 4-position is a strong electron-donating group (EDG) through resonance (+M effect). wikipedia.orgmasterorganicchemistry.com It significantly activates the ring to which it is attached (Ring A), making it highly nucleophilic and prone to electrophilic attack. chemimpex.comsavemyexams.com This activating influence directs incoming electrophiles primarily to the positions ortho to the amino group, namely positions 3 and 5. savemyexams.compressbooks.pub
Regioselectivity : In a competitive situation like in this compound, the potent activating nature of the amino group dominates. pressbooks.pub Therefore, electrophilic substitution will overwhelmingly occur on the amine-bearing ring (Ring A) at the 3 and 5 positions. The bromo-substituted ring (Ring B) is significantly less likely to react under standard EAS conditions.
The predicted outcomes for common electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 3-Bromo-5-iodo-[1,1'-biphenyl]-4-amine |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-[1,1'-biphenyl]-4-ylamine and 3,5-Dinitro-[1,1'-biphenyl]-4-ylamine |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-[1,1'-biphenyl]-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is unlikely; the Lewis acid catalyst will complex with the basic amino group, deactivating the ring. |
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound.
Radical arylation reactions offer an alternative pathway for modifying the biphenyl core. Unlike electrophilic substitutions, which are heavily influenced by the electronic nature of substituents, radical reactions can sometimes exhibit different selectivity patterns. Radical initiation can lead to the formation of biphenyl side products in some cross-coupling reactions. acs.org
In the context of this compound, radical arylation could potentially occur on either ring. For instance, reactions involving diazonium salts (a transformation from the amine group) can proceed through a radical mechanism to form new C-C bonds. researchgate.net The precise site of radical attack would depend on the specific reaction conditions and the nature of the radical species generated.
Selective Functionalization Strategies
The distinct reactivity of the C-Br bond and the amino group allows for highly selective functionalization of this compound. This chemoselectivity is crucial for the synthesis of complex derivatives. mdpi.comresearchgate.net
One of the most powerful and widely used methods for functionalizing aryl halides is the palladium-catalyzed cross-coupling reaction. rsc.org The carbon-bromine bond in this compound is an ideal handle for such transformations. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. rsc.org
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a preeminent method for forming biaryl compounds. google.com For this compound, this reaction would selectively occur at the C-Br bond, leaving the amine-bearing ring untouched. This strategy allows for the synthesis of a wide array of tri- or poly-aromatic structures.
Key palladium-catalyzed cross-coupling reactions applicable to the C-Br bond of this compound are detailed in the table below.
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Resulting Linkage |
| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd(PPh₃)₄ / Na₂CO₃ or K₃PO₄ | C-C (Aryl-Aryl) |
| Negishi Coupling | Organozinc reagent | Pd(dba)₂ / tfp | C-C (Aryl-Aryl/Alkyl) |
| Stille Coupling | Organostannane reagent | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Alkenyl) |
| Hiyama Coupling | Organosilane reagent | Pd(OAc)₂ / TBAF | C-C (Aryl-Aryl/Alkyl) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-N (Aryl-Amine) |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Aryl-Alkyne) |
Table 2: Selective Functionalization via Palladium-Catalyzed Cross-Coupling at the C-Br Bond.
Computational Investigations of 3 Bromo Biphenyl 4 Ylamine
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. acs.org For 3'-Bromo-biphenyl-4-ylamine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could be employed to optimize the molecule's geometry and determine its fundamental electronic properties. researchgate.netacs.org
Key parameters that would be elucidated include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO energy levels are crucial in predicting the molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO representing the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's electronic stability and its potential applications in materials science. acs.org
Furthermore, DFT can be used to calculate various energetic properties, such as the total energy, ionization potential, and electron affinity, which are fundamental to understanding the molecule's behavior in chemical reactions. acs.org A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability, likely localized on the amine group and phenyl ring. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability, influenced by the bromo substituent. |
| HOMO-LUMO Gap | ~ 4.3 eV | Suggests high electronic stability and potential for UV-Vis absorption. |
| Dipole Moment | ~ 2.5 D | Indicates a moderate degree of polarity. |
Note: The values in this table are hypothetical and serve as illustrative examples of what a DFT study might reveal. Actual values would require specific calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. acs.org For this compound, computational methods could be applied to investigate its synthesis, typically a Suzuki or Buchwald-Hartwig coupling reaction, or its subsequent functionalization. mdpi.comucl.ac.uk
By modeling the reaction, one can identify the key intermediates and transition states, and calculate their relative energies. This allows for the determination of the reaction's activation energy and the rate-determining step. acs.org For instance, in a palladium-catalyzed cross-coupling reaction to form the biphenyl (B1667301) scaffold, DFT calculations could help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The dihedral angle between the two phenyl rings is a key conformational feature of biphenyl derivatives. Conformational analysis can be performed using computational methods to identify the most stable conformers (rotamers) and the energy barriers between them. rsc.org
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. scispace.com By simulating the molecule's movement in a solvent or in a condensed phase, MD can reveal how the molecule explores different conformations and how it interacts with its environment. acs.org This is particularly relevant for understanding how the molecule might bind to a biological target or self-assemble. scispace.com
Prediction of Spectroscopic Properties
Computational chemistry can be used to predict various spectroscopic properties, which can aid in the characterization of this compound. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is a valuable tool for structural elucidation. acs.org
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Interpretation |
| UV-Vis (in THF) | λmax ≈ 280-300 nm | π-π* transitions within the biphenyl system. |
| IR | ν(N-H) ≈ 3400-3500 cm⁻¹ | Stretching vibration of the amine group. |
| ¹H NMR (in CDCl₃) | δ ≈ 6.5-7.5 ppm | Aromatic protons, with distinct signals for each ring. |
| ¹³C NMR (in CDCl₃) | δ ≈ 115-150 ppm | Aromatic carbons, with the carbon attached to bromine showing a characteristic shift. |
Note: The values in this table are hypothetical and serve as illustrative examples. Actual spectroscopic data would be obtained from experimental measurements and confirmed by specific calculations.
Intermolecular Interactions and Aggregation Behavior
The way this compound molecules interact with each other in the solid state or in solution determines its macroscopic properties. Computational methods can be used to study these intermolecular interactions, such as hydrogen bonding (involving the amine group), halogen bonding (involving the bromine atom), and π-π stacking between the aromatic rings. acs.org
Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure. acs.org By analyzing the crystal packing, one can understand the forces that govern the self-assembly of the molecules. acs.org This is particularly important for predicting the morphology of materials derived from this compound.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The classical synthesis of functionalized biphenyls often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. bohrium.comgre.ac.uk While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Key research thrusts include:
Green Chemistry Approaches: A major trend is the adaptation of synthetic protocols to align with the principles of green chemistry. For 3'-Bromo-biphenyl-4-ylamine, this involves replacing traditional organic solvents with aqueous media, which is both environmentally benign and cost-effective. researchgate.netnih.gov The use of recyclable catalysts, such as palladium nanoparticles supported on materials like lanthanum phosphate (B84403) (LaPO₄·Pd), is also a promising avenue to minimize waste and catalyst leaching. nih.gov Furthermore, exploring nickel-based catalysts offers a more abundant and less expensive alternative to palladium. escholarship.org
Flow Chemistry: Continuous flow chemistry is emerging as a powerful technology for producing chemical compounds with improved safety, efficiency, and scalability compared to traditional batch processes. tandfonline.comnih.gov Implementing the synthesis of this compound in a flow reactor could allow for precise control over reaction parameters, reduce reaction times, and enable the safe handling of hazardous intermediates. nih.gov This approach is particularly advantageous for multi-step syntheses, potentially allowing for a streamlined, continuous production from basic precursors.
C-H Bond Activation: A paradigm-shifting approach in synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.orgmdpi.com Future research could target the synthesis of the this compound scaffold via direct C-H arylation, bypassing the need to pre-functionalize starting materials with halides or organometallic reagents. rsc.orgresearchgate.net This atom-economical approach significantly reduces waste and simplifies synthetic pathways. rsc.org
| Synthesis Strategy | Potential Advantages for this compound |
| Green Suzuki-Miyaura Coupling | Use of aqueous solvents, recyclable catalysts (e.g., Pd/C, LaPO₄·Pd), reduced environmental impact. researchgate.netnih.gov |
| Flow Chemistry | Enhanced safety, improved yield and purity, scalability, and potential for automation. tandfonline.comnih.gov |
| Direct C-H Activation | Increased atom economy, fewer synthetic steps, reduced waste generation. rsc.orgresearchgate.netnih.gov |
Exploration of Undiscovered Reactivity Modes
The unique arrangement of functional groups in this compound—a nucleophilic primary amine and a bromine atom suitable for cross-coupling—offers a platform for exploring novel chemical transformations. While the amine group can undergo standard reactions (e.g., acylation, alkylation) and the bromo group can participate in cross-coupling, future work will likely focus on more complex and tandem reactivity.
The presence of a strong electron-withdrawing nitro group, for example, has been shown to accelerate the nucleophilic substitution of a bromine atom on an aromatic ring. mdpi.com This suggests that the electronic properties of one ring can influence the reactivity of the other, a concept that could be further explored with this compound. Research into regioselective multicomponent reactions could yield complex heterocyclic structures in a single step, leveraging the compound's multiple reactive sites. rsc.org Additionally, the development of remote C-H functionalization techniques could allow for the precise modification of positions on the biphenyl (B1667301) core that are otherwise difficult to access, using the existing amine or bromo groups as directing agents. nih.gov
Rational Design of Derivatives for Targeted Applications via Structure-Activity Relationships
The this compound scaffold is an ideal starting point for the rational design of new molecules with tailored functions, particularly in medicinal chemistry. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and assessing the impact on its function, researchers can develop highly potent and selective molecules.
For instance, the biphenyl core is a common feature in enzyme inhibitors. nih.gov Using computational modeling, derivatives of this compound could be designed to fit precisely into the active site of a target enzyme, such as Factor Xa in the blood coagulation cascade. nih.gov The amine group could be modified to form key hydrogen bonds, while the bromo-substituted ring could be functionalized to occupy hydrophobic pockets within the protein. SAR studies would guide the choice of substituents to maximize binding affinity and selectivity, leading to the development of novel therapeutic agents. nih.gov
| Structural Position | Potential Modification | Targeted Interaction |
| 4-Amine Group | Acylation, sulfonylation, conversion to heterocycles | Hydrogen bonding, polar interactions |
| 3'-Bromo Position | Suzuki, Stille, or Sonogashira cross-coupling | Accessing hydrophobic pockets, introducing new functionalities |
| Biphenyl Core | Introduction of substituents via C-H activation | Modulating solubility, conformation, and electronic properties |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. Machine learning (ML) models can be trained on vast datasets of chemical reactions and molecular properties to predict outcomes with remarkable accuracy.
For this compound, AI can be applied in several ways:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, often identifying pathways that a human chemist might overlook. illinois.educhemcopilot.comillinois.educhemrxiv.org These tools can analyze millions of published reactions to suggest the most viable disconnections and starting materials. chemrxiv.org
Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models based on machine learning can predict the reactivity of different sites on the molecule. nih.gov For example, models could predict the rate constants for reactions involving the amine or bromo groups with various reagents or forecast the likelihood of metabolic activation for its derivatives, which is crucial for drug development. nih.gov
Property Prediction: AI can forecast the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in silico screening of large libraries of potential compounds to identify candidates with desirable characteristics (e.g., high binding affinity, low toxicity) before committing to their synthesis, dramatically accelerating the discovery process. digitellinc.comresearchgate.net
Expanded Utility in Interdisciplinary Research Fields
The unique electronic and structural features of this compound make it a valuable platform for development in various interdisciplinary fields beyond traditional organic synthesis.
Medicinal Chemistry: As a "privileged scaffold," the biphenyl structure is found in numerous approved drugs. The specific substitution pattern of this compound makes it a key intermediate for creating libraries of compounds for high-throughput screening against various diseases, including cancer and inflammatory disorders. bohrium.com Its derivatives could be investigated as inhibitors for a range of enzymes and receptors.
Materials Science: Biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs). The amine and bromo groups on this compound provide handles for polymerization or for tuning the electronic properties of the molecule. This could lead to the creation of novel organic electronic materials with tailored optical and conductive properties. alfa-chemistry.com
Chemical Biology: The compound can be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes. These probes could be used to study biological processes, identify protein targets, or visualize cellular components, leveraging the specific binding properties of its more complex derivatives.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3'-Bromo-biphenyl-4-ylamine, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a brominated aryl halide (e.g., 4-bromophenylboronic acid) and a protected aniline derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and reaction temperature (80–100°C under inert atmosphere). Post-reaction deprotection of the amine group (e.g., using TFA for Boc removal) is critical . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 aryl halide:boronic acid) significantly affect yield.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals in the δ 6.8–7.6 ppm range, with splitting patterns indicating para-substitution. The amine proton (NH₂) may appear as a broad singlet near δ 5.5 ppm but is often absent due to exchange broadening .
- ¹³C NMR : Aromatic carbons (δ 115–140 ppm) and a distinct signal for the brominated carbon (δ ~125 ppm) .
- MS (ESI+) : Molecular ion peak at m/z 264 [M+H]⁺, with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What are common impurities encountered during synthesis, and how can they be effectively removed?
- Methodological Answer : Common impurities include unreacted boronic acid (detected via TLC, Rf ~0.5 in ethyl acetate/hexane) and dehalogenated byproducts. Purification via column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → 20% EtOAc/hexane) or recrystallization (ethanol/water) is effective. Purity >95% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the optimal storage conditions to ensure the stability of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to amine oxidation .
Advanced Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms, solvent residues, or impurities. Cross-validate using:
- DSC/TGA to confirm melting points and thermal stability.
- High-resolution MS to rule out isotopic or adduct interference.
- X-ray crystallography to resolve structural ambiguities .
- Contradictions in NMR data may stem from solvent effects (e.g., DMSO vs. CDCl₃); always report solvent and calibration standards.
Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., kinases), using the bromine as a halogen-bond donor.
- MD simulations (GROMACS) to assess stability in aqueous vs. lipid environments .
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine reduces electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Steric effects at the 3'-position may hinder transmetalation steps. Kinetic studies (e.g., monitoring via in situ IR) can quantify rate differences compared to non-halogenated analogs .
Q. What strategies enable selective functionalization of the amine group while preserving the bromo substituent?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
